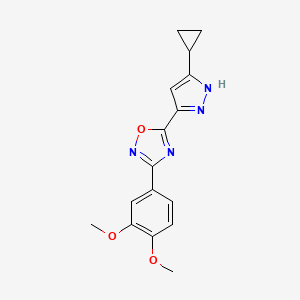
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole varies depending on the specific application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In pharmacology, it has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. In biochemistry, it has been shown to act as a fluorescent probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In anticancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In pharmacology, it has been shown to selectively inhibit COX-2, which could have implications in the treatment of inflammation and pain. In biochemistry, it has been shown to act as a fluorescent probe for the detection of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity and yield, as well as its potential for use in various fields of research. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further research is needed to fully understand its potential as an anticancer agent and to develop more effective derivatives. In pharmacology, further research is needed to fully understand its selective COX-2 inhibition and to develop more effective inhibitors. In biochemistry, further research is needed to fully understand its potential as a fluorescent probe for the detection of reactive oxygen species and to develop more sensitive and specific probes. Overall, the potential applications of this compound make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the condensation of 3-(3,4-dimethoxyphenyl)propanal with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with cyclopropyl isocyanate to form the pyrazole ring. The final step involves the cyclization of the pyrazole ring with oxalyl chloride to form the oxadiazole ring. This method has been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammation and pain. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-21-13-6-5-10(7-14(13)22-2)15-17-16(23-20-15)12-8-11(18-19-12)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGUJCDVIDOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)
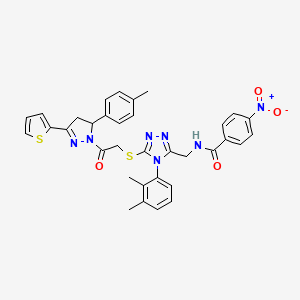
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)

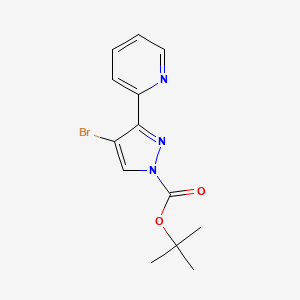
![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)
![N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2900653.png)
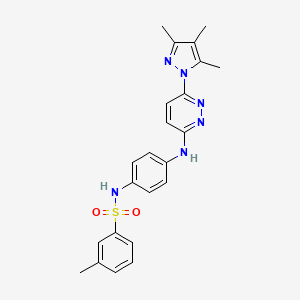
![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)
![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)
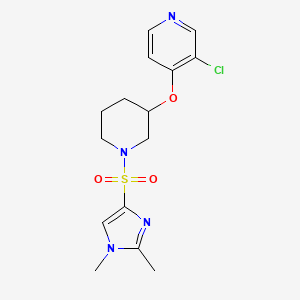
![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)